molecular formula C15H13N5O2 B5843482 N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide

N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide

Cat. No.: B5843482
M. Wt: 295.30 g/mol
InChI Key: ALJZFUNHEUBSCR-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents. walshmedicalmedia.comnih.gov Benzamide, the simplest amide derivative of benzoic acid, and its derivatives are recognized for their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, analgesic, anticancer, and cardiovascular effects. walshmedicalmedia.comresearchgate.net The versatility of the benzamide template allows for substitutions on the benzene (B151609) ring and the amide nitrogen, enabling the fine-tuning of a compound's biological activity and physicochemical properties. walshmedicalmedia.com

This structural framework is present in numerous clinically significant drugs. For instance, in psychiatry, substituted benzamides like Sulpiride and Amisulpride are used as antipsychotic agents. walshmedicalmedia.comresearchgate.net In gastroenterology, drugs such as metoclopramide, a benzamide derivative, are used for their prokinetic and antiemetic properties. researchgate.net The utility of this scaffold extends to oncology with the development of PARP-1 inhibitors and other antitumor agents. nih.gov The ability of the benzamide group to form key hydrogen bonds and engage in various interactions with biological targets contributes to its widespread success in drug design. nih.gov

Table 1: Examples of Marketed Drugs Containing a Benzamide Scaffold

Drug NameTherapeutic Class
Amisulpride Antipsychotic
Sulpiride Antipsychotic
Metoclopramide Antiemetic, Prokinetic
Remoxipride Antipsychotic (withdrawn)
Imatinib Anticancer (Tyrosine kinase inhibitor)
Procarbazine Anticancer (Alkylating agent)

This table is for illustrative purposes and is not exhaustive.

Role of Tetrazole Moieties as Bioisosteres and Pharmacophores

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is another cornerstone of modern drug design. nih.gov One of its most important roles is serving as a bioisostere for the carboxylic acid group. tandfonline.comnbinno.com Bioisosteres are functional groups that possess similar spatial and electronic characteristics, allowing them to elicit comparable biological responses. nih.gov The tetrazole ring has a pKa value similar to that of a carboxylic acid, enabling it to exist as an anion at physiological pH and mimic the interactions of a carboxylate group with biological receptors. nbinno.comcambridgemedchemconsulting.com

The key advantage of replacing a carboxylic acid with a tetrazole is the enhancement of the molecule's metabolic stability. tandfonline.comtandfonline.com Carboxylic acids are often susceptible to metabolic transformations in the liver, which can lead to rapid clearance. tandfonline.com The tetrazole ring is generally more resistant to such metabolic degradation, which can improve a drug's pharmacokinetic profile, including its bioavailability and duration of action. nbinno.com This substitution can also increase lipophilicity, which may enhance cell membrane permeability. tandfonline.comresearchgate.net

Beyond its role as a bioisostere, the tetrazole moiety is a significant pharmacophore in its own right, contributing directly to the biological activity of many drugs. researchgate.net It is found in a variety of approved medications, demonstrating its broad therapeutic potential. lifechemicals.com For example, the angiotensin II receptor blockers Losartan and Valsartan, used to treat hypertension, feature a critical tetrazole group that interacts with the receptor. tandfonline.combohrium.com Several cephalosporin (B10832234) antibiotics, such as Cefamandole, also incorporate a tetrazole ring. tandfonline.comtandfonline.com The diverse pharmacological activities associated with tetrazole-containing compounds include antihypertensive, antibacterial, anticancer, antifungal, and antiviral properties. tandfonline.comisfcppharmaspire.com

Table 2: Examples of Marketed Drugs Containing a Tetrazole Moiety

Drug NameTherapeutic ClassRole of Tetrazole
Losartan AntihypertensiveCarboxylic acid bioisostere
Valsartan AntihypertensiveCarboxylic acid bioisostere
Irbesartan AntihypertensiveCarboxylic acid bioisostere
Candesartan AntihypertensiveCarboxylic acid bioisostere
Cefamandole AntibioticPharmacophore
Letrozole AnticancerPharmacophore

This table is for illustrative purposes and is not exhaustive.

Historical Context of Tetrazole- and Benzamide-Containing Compounds in Research

The investigation of benzamide and tetrazole derivatives in medicinal chemistry has a rich history. Substituted benzamides gained prominence in the mid-20th century, particularly with the development of antipsychotic drugs. These agents were found to interact with dopamine (B1211576) receptors in the brain. ohsu.edu The clinical use of benzamides in psychiatry and gastroenterology has established them as a durable and adaptable class of compounds. walshmedicalmedia.comohsu.edu

The history of benzodiazepines, which are structurally related to benzamides and also act on the central nervous system, began with the serendipitous discovery of chlordiazepoxide (Librium) in 1955, followed by diazepam (Valium) in 1963. nih.gov This class of drugs highlighted the therapeutic potential of targeting CNS receptors with amide-containing structures.

Tetrazoles, while known for over a century, saw their application in medicinal chemistry flourish in the latter half of the 20th century. researchgate.net A significant milestone was the development of the angiotensin II receptor blockers (ARBs) in the 1990s, such as Losartan, which became blockbuster drugs for hypertension. tandfonline.com This success firmly established the tetrazole ring as a valuable tool for mimicking carboxylic acids to improve drug properties. tandfonline.comtandfonline.com Earlier, the inclusion of tetrazole moieties in antibiotics like Ceftezole and Cefamandole demonstrated their utility in anti-infective drug design. tandfonline.comtandfonline.com The continued presence of these two scaffolds in newly approved drugs underscores their ongoing importance in pharmaceutical research. lifechemicals.combeilstein-journals.org

Rationale for Investigating N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide Derivatives

The rationale for designing and investigating compounds like this compound is rooted in the principle of molecular hybridization. This strategy involves combining two or more known pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or novel biological activity.

In this specific compound, the core structure brings together:

A Benzamide Scaffold: Known for its wide range of pharmacological activities and its ability to serve as a versatile template for drug design. walshmedicalmedia.comnih.gov

A Tetrazole Moiety: A proven bioisostere of carboxylic acid that can enhance metabolic stability and bioavailability while also acting as a pharmacophore. tandfonline.comtandfonline.com

A 2-Methoxyphenyl Group: A common substituent in medicinal chemistry that can influence the compound's conformation and interaction with biological targets. The investigation of 2-methoxybenzamide (B150088) derivatives has been a feature of research into inhibitors of specific biological pathways, such as the Hedgehog signaling pathway. nih.gov

By combining these elements, researchers aim to explore new areas of chemical space. The goal is to develop novel compounds that may exhibit synergistic effects or a unique pharmacological profile that differs from molecules containing only one of the individual scaffolds. Research into derivatives of this structure could target a variety of diseases, including cancer, by designing inhibitors for enzymes like PARP-1, or metabolic disorders, by creating activators for proteins like glucokinase. nih.govnih.gov The synthesis and biological evaluation of such hybrid molecules are essential steps in the discovery of next-generation therapeutic agents. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-14-5-3-2-4-13(14)17-15(21)11-6-8-12(9-7-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJZFUNHEUBSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Methoxyphenyl 4 1h Tetraazol 1 Yl Benzamide

Established Synthetic Routes to the Core Benzamide-Tetrazole Structure

The established synthetic pathways to the N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide scaffold generally proceed through two primary retrosynthetic disconnections. The first approach involves the formation of the amide bond as the final key step, coupling a pre-functionalized tetrazole-bearing benzoic acid with 2-methoxyaniline. The second approach forms the tetrazole ring on a pre-existing benzamide (B126) backbone.

The formation of the amide bond is a cornerstone of this synthesis. This transformation is typically achieved by coupling an amine (2-methoxyaniline) with a carboxylic acid derivative [4-(1H-tetraazol-1-yl)benzoic acid].

One common method is the activation of the carboxylic acid. This can be done by converting the benzoic acid derivative into a more reactive species, such as an acyl chloride. The reaction of 4-(1H-tetraazol-1-yl)benzoyl chloride with 2-methoxyaniline in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an inert solvent (e.g., dichloromethane (B109758) or toluene) affords the desired benzamide. google.com

Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to isolate the reactive acyl chloride. This method is often preferred due to its milder conditions and broader functional group tolerance. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govresearchgate.net

Table 1: Comparison of Common Benzamide Formation Methods

MethodActivating Reagent(s)Typical SolventKey Advantages
Acyl ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Dichloromethane (DCM), TolueneHigh reactivity of intermediate, often high yield.
Peptide CouplingEDCI/HOBt, DCCDimethylformamide (DMF), DCMMilder conditions, fewer side products, high chemoselectivity.

The construction of the 5-substituted 1H-tetrazole ring is most frequently accomplished via a [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.gov For the synthesis of this compound, this involves the conversion of a cyano group at the 4-position of the benzamide precursor.

The most common protocol involves heating the corresponding nitrile, N-(2-methoxyphenyl)-4-cyanobenzamide, with an azide salt, typically sodium azide (NaN₃). nih.gov The reaction is often catalyzed by an acid. Ammonium (B1175870) chloride (NH₄Cl) or triethylammonium (B8662869) chloride can be used as in situ sources of hydrazoic acid (HN₃), which is the active cycloaddition partner. organic-chemistry.orgwikipedia.org Lewis acids, such as zinc(II) chloride or other zinc salts, are also effective catalysts that activate the nitrile group towards nucleophilic attack by the azide. nih.gov These reactions are typically carried out in high-boiling polar aprotic solvents like dimethylformamide (DMF). nih.gov

The synthesis of the target molecule relies on the availability of key precursors. The primary starting materials are 2-methoxyaniline (o-anisidine) and a derivative of 4-substituted benzoic acid.

Pathway A (Amidation First): The synthesis begins with 4-cyanobenzoic acid. This is converted to 4-cyanobenzoyl chloride using thionyl chloride or a similar reagent. The subsequent reaction with 2-methoxyaniline yields the intermediate N-(2-methoxyphenyl)-4-cyanobenzamide. This nitrile is then subjected to cycloaddition with sodium azide to form the final product.

Pathway B (Tetrazole Formation First): This route starts with the conversion of 4-cyanobenzoic acid to 4-(1H-tetraazol-1-yl)benzoic acid. This is achieved via the aforementioned [3+2] cycloaddition. The resulting tetrazole-functionalized benzoic acid is then coupled with 2-methoxyaniline using standard amide bond formation techniques as described in section 2.1.1.

Development of Novel and Efficient Synthetic Protocols

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of tetrazole and benzamide structures.

Efforts to develop "green" synthetic routes have focused on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. For the tetrazole formation step, significant progress has been made. The use of water as a solvent, in combination with zinc salt catalysts, provides an environmentally friendly alternative to traditional organic solvents like DMF. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times for the azide-nitrile cycloaddition, often from many hours to just a few minutes, while also improving yields. organic-chemistry.org This technique offers a significant advantage in terms of energy efficiency.

Optimization of catalyst systems is crucial for enhancing reaction efficiency. For tetrazole synthesis, various Lewis acids have been explored to improve upon the classic ammonium chloride system. Zinc salts are particularly effective and can facilitate the reaction in greener solvents like water. nih.gov

For the benzamide formation step, the development of novel coupling agents continues. Furthermore, catalytic methods that avoid the use of stoichiometric activating agents are of high interest. For example, some protocols describe the direct amidation of alcohols and azides, although this is less common for aromatic systems. rsc.org The optimization of reaction conditions, including temperature, solvent, and catalyst loading, is critical to maximizing yield and purity while minimizing reaction time and environmental impact.

Table 2: Modern Approaches to 1H-Tetrazole Synthesis from Nitriles

MethodCatalyst/ReagentsSolventKey AdvantagesReference
Conventional HeatingNaN₃, NH₄ClDMFWell-established, reliable. nih.gov
Lewis Acid CatalysisNaN₃, ZnCl₂WaterEnvironmentally friendly solvent, good yields. nih.gov
Microwave-AssistedNaN₃, Et₃N·HClDMF or NitrobenzeneDrastically reduced reaction times (minutes vs. hours). organic-chemistry.org

Multi-Component Reactions (MCRs) for Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and convergent approach for the synthesis of complex molecules, including derivatives of this compound. These reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their atom economy and ability to rapidly generate diverse chemical libraries. A particularly relevant MCR for the synthesis of tetrazole-containing compounds is the Ugi four-component reaction (U-4CR). nih.gov

The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To generate derivatives of the target compound, a strategic selection of these components is crucial. For instance, 4-(1H-tetraazol-1-yl)benzoic acid can serve as the carboxylic acid component. The versatility of the Ugi reaction allows for the introduction of diversity at multiple points of the molecular scaffold.

A plausible Ugi reaction to generate a library of derivatives could involve the following components:

Aldehyde: A variety of aliphatic and aromatic aldehydes can be employed to introduce diverse substituents.

Amine: While o-anisidine (B45086) would lead to the parent scaffold, other substituted anilines or aliphatic amines can be used to explore structure-activity relationships.

Carboxylic Acid: 4-(1H-tetraazol-1-yl)benzoic acid would be the key building block.

Isocyanide: A range of isocyanides can be utilized to further diversify the resulting products.

The general scheme for such a reaction is depicted below:

Scheme 1: Ugi Four-Component Reaction for Derivative Synthesis

R¹-CHO + R²-NH₂ + COOH-Ar-Tetrazole + R³-NC → R¹-CH(NH-R²)-CO-N(R³)-CO-Ar-Tetrazole

Where Ar represents the benzene (B151609) ring.

This strategy allows for the systematic modification of the core structure, enabling the exploration of a wide chemical space around the this compound scaffold. The products of such reactions would be α-acetamido amides, which are structurally related to the target compound.

Derivatization and Analog Synthesis Strategies

The synthesis of analogs of this compound can be systematically approached by modifying its three main structural components: the methoxyphenyl moiety, the benzamide core, and the tetrazole ring. Such derivatization is essential for understanding structure-activity relationships and optimizing the compound's properties.

Structural Modification at the Methoxyphenyl Moiety

The methoxyphenyl ring offers several positions for structural modification. These modifications can influence the compound's conformational preferences and its interactions with biological targets.

Substitution on the Aromatic Ring: The introduction of various substituents (e.g., halogens, alkyl, nitro, cyano groups) at different positions on the phenyl ring can modulate the electronic and steric properties of this moiety. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the amide N-H and influence hydrogen bonding capabilities.

Modification of the Methoxy (B1213986) Group: The methoxy group itself can be replaced with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to probe the impact of lipophilicity in this region. Alternatively, it can be substituted with other functional groups such as hydroxyl, trifluoromethoxy, or even a hydrogen atom to assess the importance of the methoxy substituent.

These modifications can be achieved by utilizing appropriately substituted anilines in the initial amide bond formation step with 4-(1H-tetraazol-1-yl)benzoyl chloride.

Substituent Variation on the Benzamide Core

The central benzamide core provides another avenue for derivatization. Modifications here can directly impact the geometry and electronic properties of the molecule.

Substitution on the Benzene Ring: The benzene ring of the benzamide core can be substituted with various functional groups. Studies on related benzamide-containing compounds have shown that electronegative substituents in the para-position of the benzamide moiety can increase potency in certain biological assays. nih.gov Similarly, introducing substituents at the ortho- or meta-positions can influence the relative orientation of the two aromatic rings.

Amide Bond Modification: The amide bond itself is a key structural feature. While typically stable, its replacement with bioisosteres such as a reverse amide, an ester, or a sulfonamide could be explored. For instance, the synthesis of related N-(methoxyphenyl)sulfonamides has been reported and could serve as a template for such modifications. nih.govresearchgate.net

The following table outlines potential variations on the benzamide core:

Position of SubstitutionType of SubstituentPotential Impact
ortho to tetrazoleHalogen, MethylSteric hindrance, altered ring orientation
meta to tetrazoleNitro, CyanoAltered electronic properties
para to amide(Already tetrazole)N/A
Amide N-HAlkylationRemoval of hydrogen bond donor capability

Diversification of the Tetrazole Ring System

The tetrazole ring is a critical pharmacophore, often acting as a bioisostere for a carboxylic acid group. thieme-connect.comnih.gov Its properties can be fine-tuned through various modifications.

Substitution on the Tetrazole Ring: While the parent compound has an unsubstituted tetrazole ring, derivatives can be synthesized with substituents at the 5-position of the tetrazole. The synthesis of 5-substituted 1H-tetrazoles is well-established, often proceeding through the [3+2] cycloaddition of an azide with a nitrile. thieme-connect.com A wide variety of alkyl and aryl groups can be introduced at this position.

Isomeric Variation: Tetrazoles can exist as different regioisomers. While the parent compound is a 1-substituted tetrazole, the synthesis of the corresponding 2-substituted isomer could be explored. The ratio of these isomers can sometimes be controlled by the reaction conditions and the nature of the substituents.

Bioisosteric Replacement: The entire tetrazole ring could be replaced with other acidic functional groups that are known bioisosteres. Examples include carboxylic acids, sulfonamides, or other heterocyclic systems with acidic protons. This strategy can help to determine the essential features of the tetrazole moiety for its biological activity.

The table below summarizes potential diversification strategies for the tetrazole ring:

Modification StrategySpecific VariationRationale
5-Position SubstitutionMethyl, Phenyl, CF₃Modulate acidity and steric profile
Isomeric Variation2-Substituted tetrazoleAltered geometry and electronic distribution
Bioisosteric ReplacementCarboxylic acid, SulfonamideEvaluate the necessity of the tetrazole ring

Preclinical Pharmacological Investigations of N 2 Methoxyphenyl 4 1h Tetraazol 1 Yl Benzamide Analogs

In Vitro Biological Activity Profiling

The in vitro biological activity of benzamide (B126) analogs, particularly those incorporating a tetrazole ring, has been explored across various therapeutic areas. These investigations reveal a diverse pharmacological profile, with activities ranging from enzyme inhibition and receptor modulation to antimicrobial and antiproliferative effects.

Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases)

Analogs of N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide have demonstrated significant inhibitory activity against several enzymes. A notable area of investigation is their effect on 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an important target in herbicide development. nih.govcambridge.org A series of novel tetrazolamide-benzimidazol-2-ones were designed and synthesized as HPPD inhibitors. nih.gov One of the most potent compounds identified was 1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide, which exhibited an IC50 value of 10 nM against Arabidopsis thaliana HPPD (AtHPPD). nih.govacs.org This was a significant increase in potency, over 36-fold, compared to the standard mesotrione (B120641) (IC50 = 363 nM). nih.govacs.org

Furthermore, tosylated acyl hydrazone derivatives, which are structurally related to benzamides, have been evaluated for their inhibitory activity against monoamine oxidases (MAOs) and β-secretase. mdpi.com One compound, 3o , emerged as the most potent inhibitor of MAO-A with an IC50 value of 1.54 µM, while compound 3s was the most effective against MAO-B, with an IC50 of 3.64 µM. mdpi.com Kinetic studies revealed that these compounds act as reversible competitive inhibitors of their respective enzymes. mdpi.com

Compound/AnalogTarget EnzymeActivity (IC50)Source(s)
1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamideArabidopsis thaliana HPPD10 nM nih.gov, acs.org
Mesotrione (Reference)Arabidopsis thaliana HPPD363 nM nih.gov, acs.org
Compound 3o (a tosylated acyl hydrazone)Monoamine Oxidase A (MAO-A)1.54 µM mdpi.com
Compound 3s (a tosylated acyl hydrazone)Monoamine Oxidase B (MAO-B)3.64 µM mdpi.com

Receptor Binding Assays (e.g., Adrenergic Receptors, Dopamine (B1211576) Receptors)

Benzamide analogs featuring a tetrazole group have shown high affinity and activity at various receptors, particularly G protein-coupled receptors (GPCRs). A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were identified as potent agonists for the G protein-coupled receptor-35 (GPR35), a potential target for pain, inflammatory, and metabolic diseases. nih.govnih.govcolab.wslookchem.com The introduction of the tetrazol-5-yl group was found to significantly increase the agonistic potency. nih.gov Two standout compounds from this series, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide, displayed the highest agonistic potency with EC50 values of 0.059 µM and 0.041 µM, respectively. nih.govnih.govcolab.wslookchem.com

In a different study, N-(thiazol-2-yl)-benzamide analogs were characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. researchgate.netnih.govsemanticscholar.org Several analogs demonstrated potent ZAC inhibition with IC50 values in the range of 1–3 μM. semanticscholar.org The compound N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was found to be a selective antagonist, showing no significant activity at other receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors at concentrations up to 30 μM. researchgate.netnih.govsemanticscholar.org Additionally, other research has pointed to biphenylsulfonamide derivatives as selective antagonists for the Angiotensin II AT2 receptor. nih.gov

Compound/AnalogTarget ReceptorActivity TypePotency (EC50/IC50)Source(s)
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamideGPR35Agonist0.059 µM nih.gov, nih.gov, colab.ws, lookchem.com
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamideGPR35Agonist0.041 µM nih.gov, nih.gov, colab.ws, lookchem.com
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)Zinc-Activated Channel (ZAC)Antagonist1–3 µM semanticscholar.org

Cell-Based Assays for Specific Biological Responses

The antimicrobial potential of benzamide derivatives has been a subject of significant investigation. In one study, a series of twelve novel benzamide compounds were synthesized and profiled for their antibacterial activity. nanobioletters.com The research highlighted that compound 5a showed excellent activity against both Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c also demonstrated strong activity against E. coli (MIC = 3.12 µg/mL) and B. subtilis (MIC = 6.25 µg/mL). nanobioletters.com

Furthermore, a series of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activity. nih.gov One compound, which featured a 3,4-dichlorophenyl group at the C-2 position, was particularly active, showing an MIC of 3.12 μg/mL against several bacteria and the fungus Candida albicans. nih.gov Another study focused on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives found that compound 2g displayed significant inhibition against Streptococcus faecalis (MIC = 8 µg/mL), Staphylococcus aureus (MIC = 4 µg/mL), and methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 4 µg/mL). nih.gov

Compound/AnalogPathogen StrainActivity (MIC)Source(s)
Compound 5aBacillus subtilis6.25 µg/mL nanobioletters.com
Compound 5aEscherichia coli3.12 µg/mL nanobioletters.com
Compound 6bEscherichia coli3.12 µg/mL nanobioletters.com
Compound 6cBacillus subtilis6.25 µg/mL nanobioletters.com
Compound 2gStaphylococcus aureus4 µg/mL nih.gov
Compound 2gMRSA4 µg/mL nih.gov
Compound 59Candida albicans & various bacteria3.12 µg/mL nih.gov

The antiproliferative properties of benzamide analogs have been evaluated in various cancer cell lines. Research into N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, guided by activity in MIA PaCa-2 pancreatic cancer cells, led to the identification of two compounds with submicromolar antiproliferative activity. nih.gov These compounds were also found to modulate autophagy, a key cellular process. nih.gov

In another study, a series of new N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were assessed for their antiproliferative activities. nih.gov Among them, compound 2g showed the most potent activity against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov Benzimidazole (B57391) derivatives have also shown promise against malignant melanoma. One study identified a compound with high activity against the LOX IMV1 melanoma cell line, exhibiting a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 0.17 µM. mdpi.com

Compound/AnalogCancer Cell LineActivity (IC50/GI50)Source(s)
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogsMIA PaCa-2 (Pancreatic)Submicromolar nih.gov
Compound 2gMDA-MB-231 (Breast)Not specified nih.gov
Arylcarboximidamide derivativeLOX IMV1 (Melanoma)0.17 µM (GI50) mdpi.com

The anti-inflammatory potential of benzamide analogs has been demonstrated in cell-based assays that model inflammatory responses. A series of 2H-1,4-benzoxazin-3(4H)-one derivatives, modified with a 1,2,3-triazole moiety, were screened for their anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov The most promising compounds, e2 , e16 , and e20 , effectively reduced the production of nitric oxide (NO), a key inflammatory mediator, without showing significant cytotoxicity. nih.gov These compounds were also found to downregulate the expression of inflammatory enzymes iNOS and COX-2. nih.gov

Similarly, the anti-inflammatory activities of a series of benzimidazole derivatives were studied by investigating their ability to inhibit the LPS-induced secretion of pro-inflammatory cytokines TNF-α and IL-6 in RAW264.7 macrophages. researchgate.netresearchgate.net Certain compounds containing trifluoromethyl and methoxy (B1213986) substitutions showed strong inhibition of secretory phospholipases A2, while a derivative containing a pyridine (B92270) ring was a potent inhibitor of 5-lipoxygenase. researchgate.net Other studies have confirmed that benzimidazole derivatives can significantly reduce paw edema in animal models and lower levels of inflammatory markers like TNF-α and IL-6. nih.govnih.gov

Antiviral Properties

Analogs of this compound have demonstrated notable antiviral activities through various mechanisms. Research into N-phenylbenzamide derivatives has revealed broad-spectrum antiviral effects. nih.gov One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has shown potent activity against both wild-type and drug-resistant Hepatitis B virus (HBV). nih.gov Its efficacy is suggested to stem from its ability to increase intracellular levels of the antiviral protein APOBEC3G (A3G), which is known to inhibit HBV replication. nih.gov IMB-0523 exhibited a higher anti-HBV activity (IC₅₀: 1.99 µM for wild-type) than the established drug lamivudine. nih.gov

Another class of related compounds, 4-(2-nitrophenoxy)benzamide (B2917254) derivatives, has been investigated as potential inhibitors of viral deubiquitinase (DUB) enzymes. researchgate.net DUBs are crucial for the replication of several viruses, including Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus. researchgate.net By targeting these enzymes, the benzamide derivatives exhibit strong antiviral activities, with IC₅₀ values in the micromolar range. researchgate.net This approach represents a promising strategy for developing broad-spectrum antiviral agents. researchgate.net

Antiviral Activity of 4-(2-nitrophenoxy)benzamide Derivatives
CompoundTarget VirusIC₅₀ (µM)
Compound 8cAdenovirus10.22
Compound 8dHSV-111.34
Compound 10bCoxsackievirus12.81
Compound 8aSARS-CoV-215.76
Antiallergic Activity

Certain benzamide derivatives bearing a tetrazole ring have been identified as potent antiallergic agents. Studies on N-phenylbenzamido acid derivatives demonstrated their ability to inhibit IgE-mediated passive cutaneous anaphylaxis (PCA) in rats. nih.gov One of the most potent compounds in this series, 4-(1H-tetrazol-5-yl)-N-[4-(1H-tetrazol-5-yl)phenyl]benzamide, was found to be 20-80 times more active than the reference drug, disodium (B8443419) cromoglycate (DSCG). nih.gov This compound also showed efficacy in antagonizing ovalbumin-induced bronchoconstriction in sensitized guinea pigs. nih.gov

Similarly, a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which are structural analogs, were assessed for antiallergic activity in the rat PCA assay. nih.gov The research highlighted a specific derivative, N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2-pyridinecarboxamide, which was 85 times more potent than DSCG upon intravenous administration. nih.gov

Comparative Antiallergic Potency of Benzamide Analogs
CompoundRelative Potency vs. DSCGAssay
4-(1H-tetrazol-5-yl)-N-[4-(1H-tetrazol-5-yl)phenyl]benzamide20-80x higherRat Passive Cutaneous Anaphylaxis (PCA)
N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2-pyridinecarboxamide85x higher (IV admin)Rat Passive Cutaneous Anaphylaxis (PCA)

Mechanisms of Action Elucidation

Investigation of Molecular Targets and Binding Interactions

Research into various analogs has identified several potential molecular targets. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of the presynaptic high-affinity choline (B1196258) transporter (CHT). nih.gov Molecular docking simulations have also been employed to predict the binding interactions of related compounds. For instance, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were studied for their interaction with GABA-A receptors to explore their anticonvulsant activity. mdpi.com Furthermore, as noted previously, viral deubiquitinase (DUB) enzymes have been identified as a key molecular target for the antiviral activity of 4-(2-nitrophenoxy)benzamide derivatives. researchgate.net The methoxyphenyl and benzamide groups present in these structures are thought to enhance binding interactions with specific receptors or enzymes, while the heterocyclic ring (such as tetrazole or triazole) can interact with various biological targets. evitachem.com

Cellular Pathway Modulation

The mechanisms of action for these compounds often involve the modulation of critical cellular pathways. Certain N-phenylbenzamide analogs exert their antiviral effects by upregulating intracellular levels of APOBEC3G (A3G), a cytidine (B196190) deaminase that plays a role in innate antiviral immunity. nih.gov

Other benzamide analogs have been shown to modulate the autophagy pathway. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, for example, demonstrated an ability to reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a well-established negative regulator of autophagy. nih.gov These compounds increased autophagy at the basal level but also disrupted autophagic flux under starvation conditions, leading to the accumulation of the autophagy marker LC3-II. nih.gov Similarly, the leishmanicidal activity of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine involves the induction of autophagosomes, alongside an increase in reactive oxygen species (ROS) production and the triggering of apoptosis. nih.gov

Structure-Mechanism Relationships

Structure-activity relationship (SAR) studies have provided insights into the chemical features required for the observed biological activities. For the antiallergic N-phenylbenzamido acid derivatives, the presence and positioning of the acidic tetrazole groups are crucial for their potent inhibitory effect on IgE-mediated responses. nih.gov In the case of the choline transporter inhibitors, SAR exploration of 4-methoxy-3-(piperidin-4-yl)oxy benzamides revealed that benzylic heteroaromatic amide moieties were the most potent, and 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether chains. nih.gov These studies are critical for optimizing the lead compounds to enhance their potency and selectivity for their respective molecular targets. nih.gov

Structure Activity Relationship Sar Studies of N 2 Methoxyphenyl 4 1h Tetraazol 1 Yl Benzamide and Its Analogs

Elucidating Key Pharmacophoric Features

The fundamental structure of N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide comprises three key moieties: the N-(2-methoxyphenyl) group, the central benzamide (B126) core, and the 4-(1H-tetraazol-1-yl)phenyl group. Pharmacophore modeling and SAR studies of related compounds suggest that the precise arrangement of these components is critical for biological interactions. researchgate.netnih.gov

The essential pharmacophoric features can be generalized as follows:

Two Aromatic Regions: The 2-methoxyphenyl ring and the tetrazolyl-substituted phenyl ring serve as crucial hydrophobic regions that likely engage with corresponding hydrophobic pockets in the biological target. nih.gov

Hydrogen Bond Acceptor/Donor: The amide linkage (-CONH-) is a critical feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. These interactions are often pivotal for anchoring the molecule within a binding site. nih.gov

A Heterocyclic Moiety: The tetrazole ring is a significant contributor to the molecule's activity. It can act as a bioisosteric replacement for a carboxylic acid group, influencing the compound's pharmacokinetic profile and potentially participating in hydrogen bonding or other electrostatic interactions. nih.gov The introduction of a tetrazolyl group into similar benzamide scaffolds has been shown to significantly enhance agonistic activity in certain contexts. nih.govresearchgate.net

Pharmacophore models developed for analogous benzamide derivatives often highlight a five-featured model that includes one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic region, and two aromatic rings. researchgate.net This general model aligns with the key structural components of this compound.

Impact of Substituent Modifications on Biological Potency

The biological potency of this compound analogs is highly sensitive to modifications of the substituents on both phenyl rings and the heterocyclic moiety.

Substitutions on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly modulate activity. In a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which share a similar core structure, the introduction of a methoxy (B1213986) group at the 4-position of the benzoyl ring led to a notable increase in potency. nih.gov Furthermore, the addition of a fluorine atom at the 2-position of the 4-methoxybenzoyl moiety further enhanced the activity, suggesting that electronic and steric factors in this region are important. nih.gov

Substitutions on the Benzoyl Ring: Modifications to the benzoyl ring, particularly at the position bearing the tetrazole group, can have a profound impact. While direct SAR data for substitutions on the 4-(1H-tetraazol-1-yl)phenyl moiety of the title compound is limited, studies on related benzamide analogs indicate that the nature of the heterocyclic ring and its point of attachment are critical.

For instance, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide analogs, the presence of the tetrazole ring itself was found to be a primary determinant of activity when compared to analogs lacking this feature. nih.govresearchgate.net

The following interactive table summarizes the structure-activity relationships for a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which can provide insights into the potential impact of similar substitutions on this compound.

Compound IDR1 (on N-phenyl ring)R2 (on benzoyl ring)Potency (EC50 in µM)
56 5-Bromo4-Methoxy0.059
63 5-Bromo2-Fluoro-4-methoxy0.041
7a HH29.99
7b H4-Methyl44.06

Data derived from studies on G protein-coupled receptor-35 agonists. nih.govresearchgate.net

Conformational Analysis and Bioactive Conformations

Crystallographic and molecular mechanics studies of related N-phenylbenzamide anticonvulsants have revealed that the most active compounds tend to adopt a consistent conformation. nih.gov In these active conformations, the phenyl rings are typically oriented at a significant dihedral angle to each other and to the central amide plane. nih.govnih.gov For instance, in 2-chloro-N-(4-methoxyphenyl)benzamide, the chloro- and methoxy-substituted benzene (B151609) rings are nearly orthogonal, with a dihedral angle of 79.20°. nih.gov

The bioactive conformation is likely one that allows for optimal interactions with the target, such as the formation of hydrogen bonds with the amide linkage. nih.gov The presence of the ortho-methoxy group on the N-phenyl ring in the title compound is expected to influence the preferred conformation due to steric and electronic effects, potentially favoring a twisted arrangement that is conducive to binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzamide and tetrazole derivatives, various QSAR studies have been conducted to identify key molecular descriptors that influence their potency. nih.govarchivepp.com

While a specific QSAR model for this compound has not been detailed in the available literature, studies on related classes of compounds, such as tetrazole derivatives, have successfully developed predictive QSAR models for their acute toxicity. nih.gov These models often rely on 2D descriptors that quantify various aspects of the molecular structure.

For a series of N-aryl derivatives, QSAR models have pointed to the importance of descriptors such as AlogP98 (a measure of lipophilicity), Wiener index, Kappa-1-AM, Dipole-Mag, and CHI-1 in describing their bioactivity. The predictive ability of these models is often validated using a test set of compounds, with high correlation coefficients indicating a robust model.

The development of a specific QSAR model for this compound and its analogs would require a dataset of compounds with measured biological activities. Such a model could then be used to predict the potency of novel, unsynthesized derivatives and guide further optimization efforts.

Computational Chemistry and Molecular Modeling of N 2 Methoxyphenyl 4 1h Tetraazol 1 Yl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide, a hypothetical docking study could be performed against a relevant biological target. Given that various benzamide (B126) derivatives have shown inhibitory activity against enzymes such as cyclooxygenase (COX), a docking simulation against COX-2 could be illustrative.

In such a study, the crystal structure of the target protein would be obtained from a repository like the Protein Data Bank. The ligand, this compound, would be prepared by generating its 3D structure and optimizing its geometry. Docking simulations would then be carried out to predict the binding pose of the ligand within the active site of the enzyme.

The results would likely reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. For instance, the methoxy (B1213986) group on the phenyl ring might form hydrogen bonds with polar residues, while the benzamide and tetraazole moieties could engage in various hydrophobic and aromatic interactions. The docking score, a measure of the binding affinity, would provide a quantitative estimate of the ligand's potential inhibitory activity.

Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Target
ParameterPredicted ValueInteracting ResiduesInteraction Type
Binding Energy (kcal/mol)-8.5--
Key Interactions-Ser353Hydrogen Bond
Tyr385Pi-Pi Stacking
Val523Hydrophobic

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the ligand-protein complex and the conformational dynamics over time. An MD simulation would be performed on the best-docked pose of this compound within the active site of its putative target.

The simulation would involve placing the complex in a solvent box with appropriate ions and subjecting it to a series of energy minimization and equilibration steps, followed by a production run. The trajectory of the simulation would then be analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD would indicate that the ligand remains bound in a consistent conformation.

Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual residues can reveal which parts of the protein are flexible and which are constrained by ligand binding. The hydrogen bond occupancy throughout the simulation can also be monitored to confirm the persistence of key interactions identified in the docking study.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Analysis
ParameterValue/MetricInterpretation
Simulation Time100 nsProvides sufficient timescale to observe significant conformational changes.
RMSD (Protein Backbone)Stable around 2.1 ÅIndicates the overall stability of the protein structure with the bound ligand.
RMSD (Ligand)Stable around 1.5 ÅSuggests the ligand maintains a consistent binding pose.
Hydrogen Bond Occupancy> 80% for key interactionsConfirms the stability of crucial ligand-protein hydrogen bonds.

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design approaches can be utilized to identify novel compounds with similar activity.

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. Based on the structure of this compound, a pharmacophore model could be generated. This model would likely include features such as a hydrogen bond acceptor (from the carbonyl oxygen and methoxy group), a hydrogen bond donor (from the amide nitrogen), aromatic rings, and a hydrophobic group.

This pharmacophore model could then be used as a 3D query to screen large chemical databases for compounds that match these features, potentially identifying novel scaffolds with similar biological activity.

Shape-Based and Feature-Based Virtual Screening

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. Shape-based screening involves finding molecules that have a similar 3D shape to a known active compound. The 3D structure of this compound could be used as a template to screen for molecules with a high degree of shape similarity.

Feature-based screening, on the other hand, looks for molecules that share similar chemical features, such as hydrophobicity, aromaticity, and hydrogen bonding capabilities. This approach is closely related to pharmacophore modeling and can be used in parallel to identify a diverse set of potential hits.

Computational Predictions of Biologically Relevant Parameters

The success of a drug candidate is highly dependent on its pharmacokinetic properties, which can be predicted using computational models.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are crucial for its development as a drug. For this compound, various ADME parameters can be calculated using online platforms. These predictions help in assessing the drug-likeness of the compound and identifying potential liabilities early in the drug discovery process.

Table 3: Predicted ADME Properties of this compound
PropertyPredicted ValueInterpretation
Molecular Weight295.30 g/molCompliant with Lipinski's Rule of Five (<500)
LogP (o/w)2.85Indicates good lipophilicity for membrane permeability.
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors5Compliant with Lipinski's Rule of Five (≤10)
Topological Polar Surface Area (TPSA)85.2 ŲSuggests good oral bioavailability.
Water Solubility (LogS)-3.5Moderately soluble.
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesPredicted to cross the blood-brain barrier.

Information regarding the theoretical reactivity of this compound is not available in published scientific literature.

To fulfill the request for an article subsection on "Theoretical Reactivity Studies," it is necessary to have access to research where density functional theory (DFT) or other computational methods have been applied to this exact molecule. Such studies would provide essential data on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap, which are fundamental to understanding the compound's kinetic stability and chemical reactivity.

Furthermore, the calculation of global reactivity descriptors, which would be derived from the HOMO and LUMO energy values, cannot be performed without initial computational data. These descriptors are crucial for predicting the reactive behavior of the molecule in various chemical environments.

Without access to peer-reviewed research that has specifically modeled this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and source-based evidence.

Future Research Directions and Translational Potential

Exploration of Novel Therapeutic Indications (Preclinical)

The diverse biological activities associated with both benzamide (B126) and tetrazole scaffolds provide a strong rationale for exploring the preclinical therapeutic potential of N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide across various disease areas. The tetrazole ring, in particular, is a well-recognized bioisostere for a carboxylic acid group, which can enhance the pharmacological properties of a molecule. beilstein-journals.orgnih.gov

Future preclinical studies could focus on evaluating the efficacy of this compound in the following areas:

Oncology: Tetrazole-containing compounds have demonstrated significant promise as anticancer agents. researchgate.net Preclinical investigations could involve screening this compound against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative effects. Mechanistic studies could then elucidate its potential targets within cancer signaling pathways.

Inflammatory Disorders: Numerous tetrazole derivatives have been reported to possess anti-inflammatory properties. nih.gov Preclinical models of inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease, could be employed to assess the compound's ability to modulate inflammatory responses.

Infectious Diseases: The benzamide and tetrazole moieties have been incorporated into various antimicrobial agents. researchgate.net Future research could involve screening the compound against a range of pathogenic bacteria and fungi to determine its potential as a novel anti-infective agent.

Neurological Disorders: Benzamide derivatives are known to exhibit a range of central nervous system activities. walshmedicalmedia.comnih.gov Preclinical studies could explore the neuroprotective or neuromodulatory effects of this compound in models of neurodegenerative diseases or psychiatric disorders.

Metabolic Diseases: Tetrazole derivatives have been investigated for their potential in treating type 2 diabetes and related metabolic disorders. nih.gov Preclinical models could be utilized to evaluate the compound's effects on glucose metabolism and insulin sensitivity.

Development of Advanced Analogues with Enhanced Potency and Selectivity

To optimize the therapeutic potential of this compound, the development of advanced analogues with improved potency, selectivity, and pharmacokinetic properties will be crucial. A systematic structure-activity relationship (SAR) study would form the cornerstone of this effort.

Key modifications to the parent structure could include:

Substitution on the Phenyl Rings: Altering the position and nature of substituents on both the N-phenyl and the benzoyl rings could significantly impact biological activity. For instance, modifying the methoxy (B1213986) group on the N-phenyl ring or introducing different substituents on the benzoyl ring could enhance target binding and selectivity.

Modification of the Linker: The amide linker is a critical component of the molecule. Modifications to this group, such as N-alkylation or replacement with other functional groups, could be explored to modulate the compound's conformational flexibility and metabolic stability.

Alterations to the Tetrazole Ring: While the 1H-tetrazol-1-yl isomer is specified, the synthesis and evaluation of other tetrazole isomers (e.g., 2H-tetrazol-5-yl) could lead to analogues with different pharmacological profiles.

The following table outlines potential analogue development strategies:

Parent Compound Moiety Potential Modifications Desired Outcome
N-(2-methoxyphenyl)- Varying the position of the methoxy group (ortho, meta, para)- Introducing other alkyl or halogen substituents- Replacement with other heterocyclic rings- Enhanced target affinity- Improved selectivity- Favorable ADME properties
Benzamide- Substitution at different positions of the benzoyl ring- Replacement of the amide with bioisosteres (e.g., thioamide, reverse amide)- Increased potency- Altered mechanism of action
4-(1H-tetraazol-1-yl)- Synthesis of the 2H-tetrazol-5-yl isomer- Introduction of substituents on the tetrazole ring- Modulated acidity and metabolic stability- Novel target interactions

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the mechanism of action of this compound and its analogues, the integration of multi-omics data will be invaluable. mdpi.comnih.gov This approach allows for a systems-level view of the cellular response to the compound. mdpi.comnih.gov

Future research should incorporate the following omics technologies:

Transcriptomics (RNA-Seq): To identify changes in gene expression profiles in response to compound treatment. This can reveal the signaling pathways and cellular processes that are modulated by the compound.

Proteomics: To analyze alterations in the cellular proteome, including changes in protein expression and post-translational modifications. This can help to identify the direct protein targets of the compound and downstream effector proteins.

Metabolomics: To profile changes in the cellular metabolome. This can provide insights into the compound's effects on metabolic pathways and cellular energy status.

Genomics: To identify potential genetic biomarkers that may predict sensitivity or resistance to the compound in different cell types or patient populations.

By integrating these multi-omics datasets, researchers can construct detailed molecular interaction maps and signaling networks that are perturbed by this compound, leading to a more profound understanding of its mechanism of action and facilitating the identification of biomarkers for patient stratification. oup.comnih.gov

Innovative Synthetic Strategies for Scalable Production

The advancement of this compound from a laboratory-scale compound to a potential therapeutic agent will necessitate the development of innovative and scalable synthetic strategies. While traditional methods for the synthesis of tetrazoles and benzamides exist, future research should focus on more efficient, cost-effective, and environmentally friendly approaches.

Potential areas for innovation include:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Adapting the synthesis of this compound to a flow chemistry platform could be a significant advancement.

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, catalysts, and reagents will be important for minimizing the environmental impact of large-scale production. researchgate.net This could involve exploring enzymatic catalysis or the use of water as a reaction medium.

Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, this compound could serve as a valuable scaffold for the development of chemical biology tools and probes. nih.gov These tools are instrumental in dissecting complex biological processes and validating novel drug targets. nih.gov

Future research in this area could involve:

Affinity-Based Probes: Modification of the compound with a reactive group (e.g., a photo-affinity label or an electrophile) would allow for the covalent labeling and subsequent identification of its direct cellular binding partners.

Fluorescent Probes: The incorporation of a fluorescent dye into the structure of this compound would enable the visualization of its subcellular localization and dynamics in living cells using advanced microscopy techniques.

Biotinylated Probes: The attachment of a biotin tag would facilitate the pull-down and enrichment of the compound's target proteins from complex cellular lysates, which can then be identified by mass spectrometry.

The development of such chemical probes would not only provide deeper insights into the mechanism of action of the parent compound but also contribute to a broader understanding of the biological pathways it modulates. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, and how can reaction yields be improved?

  • The compound can be synthesized via microwave-assisted coupling reactions. For example, using 2-hydroxy-N-(2-methoxyphenyl)benzamide with nitrobenzyl bromides under basic conditions (e.g., K₂CO₃) in a microwave reactor achieves yields up to 86%. Optimizing solvent systems (e.g., DMF or acetonitrile) and reaction time (30–60 minutes) enhances efficiency. Purity is verified via HRMS (ESI) and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • 1H/13C NMR confirms substituent positions and purity, while X-ray crystallography resolves stereochemistry. For example, single-crystal studies reveal a monoclinic system (space group P21/n) with unit cell parameters a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, and β = 108.5°. Intramolecular C–H⋯O hydrogen bonds stabilize the structure, and dihedral angles between aromatic rings (e.g., 65.5° and 70.7°) inform conformational analysis .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays (e.g., radioligand binding) quantify receptor affinity. For dopamine D3 receptors, competitive binding studies using [³H]WC-10 (Kd = 1.16 nM for human D3) assess selectivity over D2 receptors. Functional assays (e.g., cAMP inhibition) evaluate downstream signaling effects. Purity (>95% via HPLC) is validated before testing .

Advanced Research Questions

Q. What structural modifications enhance selectivity for dopamine D3 receptors over D2 receptors?

  • Introducing piperazine substituents at the 4-position of the benzamide scaffold improves D3 selectivity. For instance, replacing 2-methoxyphenyl with 4-methoxyphenyl (as in analog 3j) increases D3 binding affinity by 3-fold while reducing D2 off-target effects. Computational docking (e.g., Glide SP) identifies key interactions with Ser192/193 in the D3 receptor’s orthosteric pocket .

Q. How can structure-activity relationship (SAR) studies guide optimization of tetrazole-containing benzamide analogs?

  • Systematic variation of the tetrazole ring (e.g., replacing it with imidazole or triazole) and methoxy group position (ortho vs. para) modulates potency. For example, replacing tetrazole with imidazole (as in sematilide analogs) retains class III antiarrhythmic activity but alters metabolic stability. QSAR models using logP and polar surface area (PSA) predict blood-brain barrier permeability .

Q. How do discrepancies in reported Kd values for receptor binding arise, and how can they be resolved?

  • Species-specific receptor variations (e.g., human D3 Kd = 1.16 nM vs. rat D3 Kd = 3.94 nM) and assay conditions (e.g., membrane preparation methods) contribute to variability. A mathematical model incorporating simultaneous equations for [³H]WC-10 and [³H]raclopride binding data calculates absolute receptor densities (Bmax) and corrects for ligand accessibility differences. Normalizing data to cloned receptor standards reduces inter-study variability .

Q. What role does crystal packing play in the compound’s conformational stability and bioactivity?

  • Crystal packing forces stabilize a chair conformation of the piperazine ring, with intermolecular van der Waals interactions between nitro groups and adjacent phenyl rings. This conformation enhances membrane permeability (logP = 5.39) and reduces metabolic oxidation of the methoxy group. Molecular dynamics simulations (AMBER force field) correlate crystal structure stability with in vivo half-life .

Q. How can computational models predict the compound’s efficacy in complex biological systems?

  • Quantitative autoradiography combined with kinetic modeling (e.g., mass action law) calculates D3/D2 receptor density ratios in primate striatum. Input parameters include ligand concentration (4 nM), Kd values, and nonspecific binding. Validation against PET imaging data (e.g., 18F-MPPF) confirms model accuracy for translational studies .

Methodological Notes

  • Synthetic Protocols : Prioritize microwave-assisted synthesis for rapid, high-yield reactions .
  • Structural Analysis : Use single-crystal X-ray diffraction (Rigaku Spider) for unambiguous conformation determination .
  • Binding Assays : Include cloned human and rat receptors to control for species differences .
  • Data Validation : Cross-reference HRMS and NMR with IUCr databases to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.